3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide
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Overview
Description
3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at the 3-position, a methyl group at the 1-position, and a sulfonamide group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key scaffolds in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a suitable diketone, followed by sulfonation to introduce the sulfonamide group . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: Similar structure but with an amino group instead of a sulfonamide group.
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: Features a carboxylic acid group instead of a sulfonamide group.
Uniqueness
3-Cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor and its versatility in various chemical reactions .
Properties
CAS No. |
1342065-98-8 |
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Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-10-7(13(8,11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,8,11,12) |
InChI Key |
OZIMNISHAQLNJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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